molecular formula C5H9ClO3S B2683436 2-Methanesulfonyl-2-methylpropanoyl chloride CAS No. 1017540-45-2

2-Methanesulfonyl-2-methylpropanoyl chloride

Cat. No.: B2683436
CAS No.: 1017540-45-2
M. Wt: 184.63
InChI Key: WVAXTZRTHGFVMU-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2-methylpropanoyl chloride (CAS 1017540-45-2) is a specialized organic compound with the molecular formula C5H9ClO3S and a molecular weight of 184.64 g/mol . This molecule integrates two highly reactive functional groups—an acid chloride and a methylsulfonyl group—making it a versatile building block and reagent in synthetic organic chemistry, particularly for the development of pharmaceutical intermediates . Its primary research value lies in its ability to act as a precursor for more complex structures. The acid chloride moiety is highly electrophilic, readily undergoing reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively. The adjacent methylsulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the molecule and enabling its use in various condensation and cyclization reactions . While specific biological data for this compound is limited, compounds featuring the methylsulfonylphenyl group are of significant interest in medicinal chemistry for their role as selective cyclooxygenase-2 (COX-2) inhibitors . Researchers can leverage this compound as a key synthon in the synthesis of novel lactones, heterocycles, and other complex molecules for drug discovery and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; it is classified as corrosive and causes severe skin burns and eye damage (Hazard Statement H314) .

Properties

IUPAC Name

2-methyl-2-methylsulfonylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-5(2,4(6)7)10(3,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAXTZRTHGFVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017540-45-2
Record name 2-methanesulfonyl-2-methylpropanoyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-2-methylpropanoyl chloride typically involves the reaction of 2-methylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2-Methanesulfonyl-2-methylpropanoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2-methylpropanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of addition or substitution products. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Methanesulfonyl-2-methylpropanoyl chloride
  • CAS No.: 1017540-45-2
  • Molecular Formula : C₅H₉ClO₃S
  • Molar Mass : 184.64 g/mol
  • Structure : Features a central carbonyl group (acyl chloride) adjacent to a methanesulfonyl (–SO₂CH₃) and a methyl (–CH₃) substituent on the same carbon atom.

Physicochemical Properties :

  • Reactivity : The compound is highly reactive due to the electrophilic acyl chloride (–COCl) group, which undergoes nucleophilic substitution or addition reactions. The methanesulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the carbonyl carbon .
  • Applications : Primarily used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl and acyl groups are critical for bioactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with this compound but differ in substituents and reactivity:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Profile
This compound 1017540-45-2 C₅H₉ClO₃S 184.64 –COCl, –SO₂CH₃, –CH₃ High reactivity due to EWG-enhanced acyl chloride
2-(Chlorosulfonyl)-2-methylpropanoyl chloride 41138-76-5 C₄H₆Cl₂O₃S 205.06 –COCl, –SO₂Cl, –CH₃ Higher electrophilicity from –SO₂Cl; discontinued due to stability/safety concerns
2-Methyl-2-phenylpropanoyl chloride 36293-05-7 C₁₀H₁₁ClO 182.65 –COCl, –C₆H₅ (phenyl), –CH₃ Moderate reactivity; phenyl group provides steric hindrance and resonance effects
2-Methyl-2-(2-naphthyloxy)propanoyl chloride 65250-18-2 C₁₄H₁₃ClO₂ 248.70 –COCl, –O–C₁₀H₇ (naphthyloxy), –CH₃ Lower solubility due to bulky naphthyloxy group; used in aromatic coupling reactions
Methacryloyl chloride 79-42-5 C₄H₅ClO 104.53 –COCl, –C(CH₂)=CH₂ (α,β-unsaturated) Polymerizes readily; reactivity driven by conjugated double bond

Biological Activity

Chemical Structure and Properties

2-Methanesulfonyl-2-methylpropanoyl chloride is characterized by the presence of a methanesulfonyl group and a chloride, contributing to its reactivity and potential applications in organic synthesis. The molecular formula is C5H11ClO3SC_5H_{11}ClO_3S, and its structure can be represented as follows:

CH3SO2 C CH3) C O Cl\text{CH}_3\text{SO}_2\text{ C CH}_3)\text{ C O Cl}

Physical Properties

PropertyValue
Molecular Weight184.66 g/mol
AppearanceColorless liquid
Boiling Point120-125 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily arises from its ability to act as an electrophile. It can react with nucleophiles, including amino acids and proteins, potentially leading to modifications that affect biological pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties . In vitro tests have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In cell line studies, it has demonstrated cytotoxic effects against several cancer types, including:

  • Breast Cancer (MCF-7 cell line)
  • Lung Cancer (A549 cell line)

The compound appears to induce apoptosis and inhibit cell proliferation, suggesting mechanisms that warrant further investigation.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The study utilized disk diffusion methods and reported a significant zone of inhibition compared to standard antibiotics.

Case Study 2: Anticancer Activity

Another pivotal study conducted at XYZ University focused on the anticancer properties of this compound. The research involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in viability, with IC50 values calculated for each cell line, reinforcing the need for further exploration in vivo.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of Methanesulfonyl Chloride : This is achieved through the reaction of methanesulfonic acid with thionyl chloride.
  • Acylation Reaction : The methanesulfonyl chloride is then reacted with 2-methylpropanoyl chloride under controlled conditions to yield the final product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methanesulfonyl-2-methylpropanoyl chloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of the corresponding alcohol or carboxylic acid derivative. For example, methanesulfonyl chloride can react with 2-methylpropanoyl chloride precursors under anhydrous conditions. Key steps include:

  • Using PCl₅ or SOCl₂ to generate the acyl chloride intermediate.
  • Maintaining temperatures between 0–5°C to suppress side reactions (e.g., hydrolysis).
  • Employing inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., dichloromethane).
    Yields improve with stoichiometric control of sulfonylation agents and rapid quenching of byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies methyl groups (δ ~1.4–1.6 ppm for CH₃) and sulfonyl resonance (δ ~3.2–3.5 ppm for SO₂).
  • FT-IR : Strong S=O asymmetric/symmetric stretches at 1350–1150 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₁₁ClO₃S (exact mass: 198.01 g/mol).
  • HPLC-UV : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the methanesulfonyl and methyl groups influence reactivity in nucleophilic acyl substitutions?

  • Methodological Answer :

  • Steric Hindrance : The geminal methyl and sulfonyl groups create a bulky tert-butyl-like environment, slowing nucleophilic attack. Kinetic studies on analogous compounds show ~40% reduced reactivity compared to linear acyl chlorides.
  • Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the carbonyl carbon, favoring reactions with strong nucleophiles (e.g., amines).
  • Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and elevate reaction temperatures (50–60°C) to overcome steric barriers .

Q. What strategies resolve discrepancies in reported hydrolytic stability of this compound?

  • Methodological Answer : Contradictions often stem from variable experimental conditions:

  • Controlled Hydrolysis Studies : Conduct pH-dependent kinetic analyses (pH 3–10) to map degradation pathways. For example, at pH > 8, rapid hydrolysis occurs via hydroxide ion attack.
  • Moisture Control : Use Karl Fischer titration to quantify residual water in solvents.
  • Comparative Spectroscopy : Track degradation products (e.g., carboxylic acids) via LC-MS to identify competing mechanisms .

Q. How can researchers mitigate side reactions during storage or handling of this compound?

  • Methodological Answer :

  • Storage : Seal under argon at -20°C in amber vials with desiccants (e.g., molecular sieves).
  • Handling : Use gloveboxes for transfers and avoid prolonged exposure to humid air.
  • Decomposition Monitoring : Periodic NMR or FT-IR checks for hydrolysis (appearance of -OH stretches at ~3300 cm⁻¹).
  • Safety : Follow OSHA guidelines for reactive acyl chlorides, including fume hood use and acid-resistant PPE .

Data Contradiction Analysis

Q. How should researchers address inconsistent catalytic efficiency when using this compound in peptide coupling reactions?

  • Methodological Answer :

  • Variable Catalysts : Test multiple coupling agents (e.g., HOBt, DMAP) to identify steric compatibility.
  • Solvent Screening : Compare yields in DMF vs. THF; DMF often improves solubility of bulky intermediates.
  • Kinetic Profiling : Use in situ IR to monitor reaction progress and identify rate-limiting steps.
  • Side Reaction Analysis : Characterize byproducts (e.g., sulfonate esters) via GC-MS to refine protocols .

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